N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a chemical compound characterized by its complex structure and potential applications in pharmaceutical research. The compound is identified by its CAS number 941873-42-3 and has a molecular formula of C21H24N2O3, with a molecular weight of approximately 352.4269 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory properties.
The compound is sourced from various chemical suppliers and is primarily used for research purposes. It falls under the classification of organic compounds, specifically as an amide due to the presence of the amide functional group in its structure. The presence of the methoxy and phenyl groups further categorizes it within the broader class of aromatic compounds.
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can be achieved through several synthetic routes, typically involving multi-step reactions. One common method includes:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide features:
The structural representation can be depicted using SMILES notation: COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc(c1)C
, which illustrates the arrangement of atoms within the molecule.
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions typically require specific catalysts or reagents and may involve careful control of reaction conditions to optimize yields.
The mechanism of action for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes related to pain modulation or inflammation pathways.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of inflammatory mediators, suggesting potential therapeutic applications.
The compound exhibits typical physical properties associated with organic compounds, including:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other specific physical properties are often determined experimentally.
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has potential applications in scientific research, particularly in pharmacology. Its structural components suggest possible uses in developing new analgesics or anti-inflammatory drugs. Additionally, its unique molecular features may lend themselves to studies in medicinal chemistry focused on optimizing drug efficacy and reducing side effects.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4